Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amides and aldehydes.
Coupling Reactions: The final step involves coupling the benzothiophene core with the oxazole ring using reagents such as palladium catalysts under specific conditions
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace leaving groups
Scientific Research Applications
METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
Pyrimidine Derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as anticancer agents.
Thiazole Derivatives: These compounds have a sulfur-containing five-membered ring and are used in pharmaceuticals and materials science.
Benzothiophene Derivatives: These compounds share the benzothiophene core and are studied for their electronic properties and potential use in organic electronics
METHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O4S |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N2O4S/c1-12-8-9-14(10-13(12)2)17-11-16(24-28-17)20(25)23-21-19(22(26)27-3)15-6-4-5-7-18(15)29-21/h8-11H,4-7H2,1-3H3,(H,23,25) |
InChI Key |
QYHVAFUYKKUVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C |
Origin of Product |
United States |
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